molecular formula C17H15ClF3NO4S B2615286 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-60-5

3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2615286
CAS No.: 338424-60-5
M. Wt: 421.82
InChI Key: NPOHLWJXXBHPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOHLWJXXBHPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile under basic conditions.

    Introduction of the hydroxy group: This can be achieved through a hydroxylation reaction, often using oxidizing agents.

    Amide bond formation: The final step involves the coupling of the sulfonyl chloride intermediate with 3-(trifluoromethyl)aniline under amide coupling conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include sulfides.

    Substitution: Products depend on the nucleophile used, such as amines or ethers.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C16H13ClF3NO4SC_{16}H_{13}ClF_3NO_4S. It has a molecular weight of approximately 407.8 g/mol and features several functional groups, including a sulfonyl group and trifluoromethyl substituents, which contribute to its biological activity .

Pharmacological Applications

  • Antitumor Activity
    • Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide exhibit antitumor properties. The presence of the sulfonamide moiety has been linked to enhanced selectivity towards cancer cells, making it a candidate for further development in cancer therapeutics .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The sulfonyl group is known for enhancing the solubility and stability of compounds, potentially leading to improved efficacy in treating infections .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation. Its ability to inhibit specific inflammatory pathways could make it useful in treating conditions such as arthritis or inflammatory bowel disease .

Case Study 1: Antitumor Efficacy

A recent study focused on the synthesis of derivatives of sulfonamide compounds, including this compound. The derivatives were tested against several cancer cell lines, showing promising results with significant cytotoxic effects observed at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

Another research effort investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a new class of antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity
AntimicrobialPotent against various pathogens
Anti-inflammatoryInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[(4-Chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
  • Molecular Formula: C₁₇H₁₅ClF₃NO₄S
  • Molecular Weight : 421.8 g/mol
  • CAS Registry Number : 338956-18-6
  • Structural Features :
    • A propanamide backbone with a 2-hydroxy-2-methyl substitution.
    • A 4-chlorophenylsulfonyl group at position 2.
    • An N-linked 3-(trifluoromethyl)phenyl group.

Its structure combines a sulfonyl group and trifluoromethylphenyl moiety, which are critical for receptor binding and metabolic stability .

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Molecular Formula Key Substituents Pharmacological Target Metabolic Stability Reference
This compound C₁₇H₁₅ClF₃NO₄S 4-Cl-C₆H₄-SO₂; 3-CF₃-C₆H₄-NH Androgen receptor modulator Moderate (sulfonyl group)
Bicalutamide C₁₈H₁₄F₄N₂O₄S 4-F-C₆H₄-SO₂; 4-CN-3-CF₃-C₆H₃-NH Anti-androgen (FDA-approved) High (slow hepatic clearance)
S-4 (Andarine) C₁₉H₁₈F₃N₃O₅ 4-AcNH-C₆H₄-O; 4-NO₂-3-CF₃-C₆H₃-NH SARM (anabolic) Low (rapid glucuronidation)
Flutamide C₁₁H₁₁F₃N₂O₃ 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Anti-androgen Moderate (nitro reduction)
N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide C₁₈H₁₄F₄N₂O₄S 4-F-C₆H₄-SO₂; 4-CN-3-CF₃-C₆H₃-NH Anti-androgen (bicalutamide) High
3-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (35) C₁₈H₁₂F₉NO₄S 3,5-(CF₃)₂-C₆H₃-SO₂; 4-NO₂-3-CF₃-C₆H₃-NH Androgen receptor antagonist Low (polar nitro group)

Key Differences in Pharmacokinetics and Activity

Substituent Effects on Receptor Binding

  • Sulfonyl vs. Phenoxy Linkers: The 4-chlorophenylsulfonyl group in the target compound enhances hydrophobicity and steric bulk compared to phenoxy-linked SARMs like S-4 (Andarine), which improves androgen receptor (AR) binding specificity but reduces solubility . Bicalutamide’s 4-fluorophenylsulfonyl group contributes to its high AR antagonism, while the 4-cyano substitution on the phenyl ring increases metabolic stability by resisting oxidation .

Metabolic Stability

  • Sulfonyl Derivatives : Compounds like the target molecule and bicalutamide exhibit slower clearance due to sulfonyl group resistance to hydrolysis, unlike thio-ether analogs (e.g., acetothiolutamide), which undergo rapid sulfate conjugation .
  • Nitro Group Impact : Flutamide derivatives with a 4-nitro group (e.g., Impurity F in ) are prone to nitro-reduction, leading to reactive intermediates, whereas trifluoromethyl groups (as in the target compound) enhance metabolic inertness .

Stereochemical Considerations

  • The 2-hydroxy-2-methyl propanamide moiety in the target compound and bicalutamide introduces chirality. The (R)-enantiomer of bicalutamide is pharmacologically active, while the (S)-enantiomer is rapidly cleared, highlighting the importance of stereochemistry in optimizing half-life .

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide , also known by its chemical formula C16H13ClF3NO4SC_{16}H_{13}ClF_3NO_4S, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound features a sulfonyl group attached to a hydroxy and methyl-substituted propanamide backbone. The presence of both chlorophenyl and trifluoromethyl groups contributes to its unique properties, which are critical for its biological activity.

Structure Overview

ComponentDescription
Molecular FormulaC16H13ClF3NO4SC_{16}H_{13}ClF_3NO_4S
Molecular Weight373.79 g/mol
CAS Number10787580

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various synthesized derivatives, it was found that compounds with similar structures demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antimicrobial Efficacy Table

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Anticancer Properties

The anticancer potential of the compound has been explored through various in vitro studies. A notable study reported that similar compounds showed promising results in inhibiting cell proliferation in cancer cell lines, with IC50 values indicating effective cytotoxicity .

Anticancer Activity Table

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
NCIH4608.55 ± 0.35
MCF-714.31 ± 0.90

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory effects, highlighting its potential therapeutic applications in treating conditions like Alzheimer's disease and urea-related disorders .

Enzyme Inhibition Results

EnzymeInhibition Level
AcetylcholinesteraseStrong Inhibition
UreaseStrong Inhibition

Case Studies

  • Antitumor Activity : A study on derivatives of the compound showed significant antitumor activity, with molecular docking revealing interactions with target proteins involved in apoptosis pathways . This suggests that the compound could be further developed as an anticancer agent.
  • Antibacterial Screening : Another case study highlighted the antibacterial efficiency of similar compounds, demonstrating their effectiveness against resistant strains, making them candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via sulfonylation of sulfide intermediates using 3-chloroperbenzoic acid (MCPBA) in anhydrous dichloromethane . Key steps include neutralization with sodium bicarbonate, extraction, and purification via column chromatography or crystallization. To improve yields, optimize stoichiometric ratios (e.g., MCPBA:substrate at 1.2:1), maintain inert conditions (argon atmosphere), and use methanol for crystallization to enhance purity .

Q. How is the compound’s structure confirmed post-synthesis, and what analytical techniques are critical for purity assessment?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms functional groups (e.g., sulfonyl, trifluoromethyl) through characteristic shifts (e.g., ¹⁹F NMR at δ -63 ppm for CF₃ groups) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 489.04). Purity is assessed via HPLC (≥95% area) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What solvents and reaction conditions are suitable for scaling up synthesis without compromising stability?

  • Methodology : Dichloromethane and dimethylformamide (DMF) are preferred for solubility and inertness. Maintain temperatures below 40°C to prevent decomposition of the sulfonyl group. For scale-up, replace column chromatography with preparative HPLC or fractional crystallization to reduce solvent waste .

Advanced Research Questions

Q. How do metabolic pathways and pharmacokinetic properties of this compound compare to structurally related androgen receptor antagonists?

  • Methodology : In rats, hepatic oxidation (CYP3A4-mediated) and sulfate conjugation dominate metabolism. Compare plasma clearance rates with bicalutamide analogs using LC-MS/MS. Oral bioavailability (40-60%) and half-life (6-8 hrs) are superior to thio-ether-linked analogs due to reduced first-pass metabolism . Use in vitro microsomal assays to identify metabolites and predict drug-drug interactions .

Q. What crystallographic data explain the compound’s molecular interactions in solid-state forms?

  • Methodology : Single-crystal X-ray diffraction reveals hydrogen bonding between the amide N–H and sulfonyl O (N–H⋯O distance: 2.02 Å) and π-π stacking of chlorophenyl rings (3.8 Å spacing). These interactions stabilize the crystal lattice along the c-axis and influence solubility . Refinement with SHELXL97 software ensures accurate torsional angles (e.g., C–C–N–C at 178.5°) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar propanamide derivatives?

  • Methodology : Perform comparative molecular docking (e.g., using AutoDock Vina) to analyze binding affinities to the androgen receptor ligand-binding domain (AR-LBD). Validate with radioligand displacement assays (IC₅₀ values) and correlate with substituent effects (e.g., 4-chlorophenyl enhances antagonism by 30% vs. 4-fluorophenyl) . Address variability in IC₅₀ by standardizing cell lines (e.g., LNCaP) and assay conditions .

Q. What strategies optimize the compound’s selectivity for AR over off-target nuclear receptors (e.g., glucocorticoid receptor)?

  • Methodology : Introduce steric hindrance via 2-methyl substitution on the propanamide backbone, reducing GR binding by 90% while retaining AR antagonism (Kᵢ = 12 nM). Validate selectivity via transcriptomic profiling (RNA-seq) in AR/GR-coexpressing cell models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.